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Compound of Interest

2-Bromo-1-(4-tert-
Compound Name:
butylphenyl)ethanone

Cat. No.: B029356

CAS Number: 38047-38-0

Synonyms: 2-Bromo-4'-tert-butylacetophenone, a-Bromo-4-tert-butylacetophenone

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an a-brominated ketone derivative of 4'-tert-
butylacetophenone. This compound serves as a crucial intermediate in organic synthesis,
particularly in the development of pharmaceutical agents and other specialty chemicals. Its
chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a
versatile building block for introducing the 4-tert-butylphenacyl moiety into various molecular
scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis,
and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-(4-tert-
butylphenyl)ethanone is presented in the table below. It is important to note that while CAS
number 38047-38-0 is used, some commercial suppliers may list this compound under CAS
number 30095-47-7.
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Property Value Reference
CAS Number 38047-38-0

Alternate CAS 30095-47-7 [1]
Molecular Formula C12H1s5BrO [1]
Molecular Weight 255.15 g/mol [1]

) ) General observation for similar
Appearance Off-white to pale yellow solid

compounds
N ) 305.8 °C at 760 mmHg

Boiling Point .
(Predicted)

Density 1.27 g/cm3 (Predicted)

Melting Point Not available
Soluble in organic solvents like

Solubility dichloromethane, chloroform, General chemical knowledge
and ethyl acetate.

Synthesis

The synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone is typically a two-step process,
starting from tert-butylbenzene. The first step involves the Friedel-Crafts acylation of tert-
butylbenzene to yield 4'-tert-butylacetophenone. The subsequent step is the a-bromination of
the ketone.

Synthesis of 4'-tert-butylacetophenone

A common method for the synthesis of 4'-tert-butylacetophenone is the Friedel-Crafts acylation
of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as
aluminum chloride.[2]

Experimental Protocol:

o To a stirred suspension of anhydrous aluminum chloride (3.85 mol) in 2 L of carbon
tetrachloride, add acetyl chloride (3.85 mol) dropwise over 1 hour, maintaining the
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temperature below 10°C.[2]

o Following the addition, add tert-butylbenzene (3.5 mol) to the reaction mixture over 3 hours,
ensuring the temperature is kept below 5°C.[2]

» After the addition is complete, allow the mixture to stir for an additional hour without cooling.

[2]

e Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35%
hydrochloric acid.[2]

o Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
» Remove the solvent under reduced pressure to obtain crude 4'-tert-butylacetophenone.

o Purify the product by vacuum distillation.

o-Bromination of 4'-tert-butylacetophenone

The a-bromination of 4'-tert-butylacetophenone introduces a bromine atom at the carbon
adjacent to the carbonyl group. Several brominating agents can be employed for this
transformation. Below is a general protocol based on methods used for similar acetophenone
derivatives.[3][4]

Experimental Protocol:

o Dissolve 4'-tert-butylacetophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid
or methanol.[3][4]

» Add the brominating agent (1.0-1.1 eq), such as elemental bromine or pyridine hydrobromide
perbromide, dropwise to the solution at a controlled temperature (e.g., 0-10°C).[3]

 Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 90°C,
depending on the chosen brominating agent and solvent) and monitor the reaction progress
by thin-layer chromatography (TLC).[3]

e Once the reaction is complete, pour the mixture into cold water to precipitate the product.
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e Collect the solid by filtration, wash with water to remove any remaining acid, and dry.

» Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl
acetate mixture) to obtain pure 2-Bromo-1-(4-tert-butylphenyl)ethanone.

Reaction Mechanism and Synthetic Workflow

The a-bromination of ketones like 4'-tert-butylacetophenone in acidic conditions proceeds
through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of
the a-protons. Tautomerization then leads to the formation of an enol, which acts as a
nucleophile and attacks the electrophilic bromine.

Br2

4'-tert-butylacetophenone +H Protonated Ketone Tautomerization Enol Intermediate + Bre 2-Brom0-1-(4—tert—butylphenyl)ethanon% -HBr

Click to download full resolution via product page
Caption: Acid-catalyzed a-bromination mechanism of 4'-tert-butylacetophenone.

The overall synthetic workflow from tert-butylbenzene to the final product is a straightforward
two-step process that is scalable and utilizes common laboratory reagents.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b029356?utm_src=pdf-body
https://www.benchchem.com/product/b029356?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

tert-Butylbenzene

Friedel-Crafts Acylation
(Acetyl Chloride, AICI3)

Gl'—tert—butylacetophenone)

a-Bromination
(e.g., Brz in Acetic Acid)

2-Bromo-1-(4-tert-butylphenyl)ethanone

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Bromo-1-(4-tert-butylphenyl)ethanone.

Applications in Drug Discovery and Development

While 2-Bromo-1-(4-tert-butylphenyl)ethanone itself is not known to have direct biological
activity, it is a valuable intermediate in the synthesis of more complex molecules with potential
therapeutic applications. a-Halo ketones are versatile electrophiles that can react with a wide
range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity
is leveraged in the construction of various heterocyclic and carbocyclic systems that form the
core of many drug candidates.

For instance, similar a-bromoacetophenone derivatives are used in the synthesis of
compounds targeting a variety of biological pathways, including those involved in inflammation,
cancer, and infectious diseases. The 4-tert-butylphenyl group is a common substituent in
medicinal chemistry, often used to enhance binding affinity to target proteins by occupying
hydrophobic pockets.
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Caption: Role as a key intermediate in medicinal chemistry.

Safety and Handling

2-Bromo-1-(4-tert-butylphenyl)ethanone is expected to be a hazardous substance, similar to

Click to download full resolution via product page

other a-bromo ketones. Appropriate safety precautions must be taken when handling this

compound.

Hazard Category

Description

Precautionary Measures

Skin Corrosion/Irritation

Causes skin irritation. May

cause severe skin burns.

Wear protective gloves,
clothing, and eye/face
protection. Wash skin
thoroughly after handling.

Eye Damage/Irritation

Causes serious eye irritation or

damage.

Wear eye/face protection. If in
eyes, rinse cautiously with

water for several minutes.

Respiratory Irritation

May cause respiratory

irritation.

Avoid breathing dust/fumes.
Use only in a well-ventilated

area.

General Handling

Do not get in eyes, on skin, or
on clothing. Keep container
tightly closed in a dry and well-

ventilated place.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b029356?utm_src=pdf-body-img
https://www.benchchem.com/product/b029356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral Data (Predicted)

While experimental spectra are not readily available in the public domain, the expected spectral
characteristics can be predicted based on the structure.

Technique Expected Features

- Singlet for the -CH2Br protons (around 4.4-4.7

ppm).- Aromatic protons as two doublets in the
IH NMR _

range of 7.5-8.0 ppm.- Singlet for the tert-butyl

protons (around 1.3 ppm).

- Carbonyl carbon signal (around 190 ppm).-
Signal for the -CH2Br carbon (around 30-35

ppm).- Aromatic carbon signals.- Signals for the

13C NMR

tert-butyl group carbons.

- Strong C=0 stretching vibration (around 1680-
IR (Infrared) 1700 cm~1).- C-Br stretching vibration.- Aromatic
C-H and C=C stretching vibrations.

- Molecular ion peak (M*) and M+2 peak with
MS (Mass Spectrometry) approximately equal intensity, characteristic of a

bromine-containing compound.

Conclusion

2-Bromo-1-(4-tert-butylphenyl)ethanone is a key synthetic intermediate with significant
potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis
and versatile reactivity make it an important building block for the creation of novel molecules.
Researchers and drug development professionals can utilize this compound to access a wide
range of derivatives, facilitating the exploration of new chemical space in the quest for new
therapeutic agents. Proper handling and safety precautions are essential when working with
this and related a-halo ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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